molecular formula C9H16O B1266180 Non-3-yn-1-ol CAS No. 31333-13-8

Non-3-yn-1-ol

Cat. No. B1266180
CAS RN: 31333-13-8
M. Wt: 140.22 g/mol
InChI Key: TZZVRLFUTNYDEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "Non-3-yn-1-ol" often involves strategies that allow for the formation of triple bonds and functionalization at specific positions. A relevant example is the synthesis of 1,3-dien-5-ynes and related structures, which are versatile building blocks in organic synthesis, particularly for the construction of carbo- and heterocycles (E. Aguilar et al., 2016). These methodologies typically employ strategies such as cross-coupling reactions, carbonylations, and cyclizations, providing a pathway to synthesize complex molecules from simpler precursors.

Molecular Structure Analysis

The molecular structure of "Non-3-yn-1-ol" and related compounds is characterized by the presence of a triple bond, which imparts significant electronic and steric properties to the molecule. Vibrational spectroscopy and electronic structure analyses, such as those conducted on similar molecules, provide insights into the bonding, geometry, and electronic distribution within these compounds, revealing their reactivity and interaction potential with various chemical reagents (M. Boobalan et al., 2015).

Chemical Reactions and Properties

"Non-3-yn-1-ol" and analogous molecules participate in a variety of chemical reactions, leveraging the reactivity of the triple bond and the hydroxyl group. These reactions include cycloadditions, nucleophilic additions to the triple bond, and transformations of the hydroxyl group into other functional groups. For example, the cycloaddition reactions of heteroaromatic N-ylides with olefins demonstrate the potential for constructing complex cyclic structures from linear precursors with triple bonds (O. Tsuge et al., 1985).

Scientific Research Applications

Organocatalysis

Non-3-yn-1-ol derivatives, such as 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, have been studied for their role in organocatalysis. These compounds can effectively catalyze asymmetric Michael addition reactions, indicating their potential as catalysts in organic synthesis. The study of their nuclear magnetic resonance (NMR) properties provides insights into the catalyzing mechanisms and can be a reference for similar chemicals (Cui Yan-fang, 2008).

Antifungal Properties

1-Octen-3-ol, a related compound, has been found to inhibit conidia germination in the fungus Penicillium paneum. This compound can affect membrane permeability and interfere with essential metabolic processes in a reversible manner, suggesting its potential as an antifungal agent (Chitarra et al., 2005).

Catalysis in Organic Synthesis

Non-3-yn-1-ol derivatives have been utilized in palladium-catalyzed syntheses, like the production of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans. These reactions showcase the versatility of non-3-yn-1-ol derivatives in organic synthetic processes, offering routes to various organic compounds (Gabriele et al., 2000; 2008).

Analysis of Organic Compounds

The vibrational spectra and electronic structure of 3-((1H-pyrrol-1-yl) methyl) naphthalen-2-ol, a synthesized Mannich base compound with antioxidant properties, were studied. Understanding these properties can reveal the nature and behavior of such compounds in different dimensions, including their potential biological applications (Boobalan et al., 2015).

Nanotechnology and Material Science

Non-3-yn-1-ol derivatives have been involved in the study of nanostructured materials, such as the morphology of birnessite-type manganese oxide nanostructures. These studies are essential for understanding how the physical properties of materials can influence their catalytic activities (Hou et al., 2014).

Biomedical Research

The derivatives of Non-3-yn-1-ol are also relevant in biomedical research. For instance, the exploration of human-relevant replacement methods in biomedical research often involves the development of high-tech non-animal models, which can benefit from the chemical properties of compounds like Non-3-yn-1-ol (Herrmann et al., 2019).

Safety And Hazards

Non-3-yn-1-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

non-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZVRLFUTNYDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185263
Record name Non-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Non-3-yn-1-ol

CAS RN

31333-13-8
Record name 3-Nonyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31333-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Non-3-yn-1-ol
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Record name Non-3-yn-1-ol
Source EPA DSSTox
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Record name Non-3-yn-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
RW Bradshaw, AC Day, ERH Jones… - Journal of the …, 1971 - pubs.rsc.org
Methyl crepenynate has been synthesised from non-3-yn-1-yl-triphenylphosphonium bromide (obtained from hept-1-yne via non-3-yn-1-ol and 1-bromonon-3-yne) and the C9 aldehyde-…
Number of citations: 14 pubs.rsc.org
NA Danilkina, AA Vasileva… - Russian Chemical Reviews, 2020 - iopscience.iop.org
Alexei Evgrafovich Favorskii was an outstanding organic chemist who left a great scientific legacy as a result of long time and fruitful work. Most of the theoretically and practically …
Number of citations: 7 iopscience.iop.org
RN Kadikova, AM Gabdullin, OS Mozgovoj… - Molecules, 2021 - mdpi.com
… Using the procedure described above 280 mg of non-3-yn-1-ol (2 mmol) gave crude product that was distilled through a micro column at 10 mmHg to afford 5b (256 mg, 90%) as a …
Number of citations: 9 www.mdpi.com
I Liblikas, R Mozūraitis, EM Santangelo… - Chemistry & …, 2009 - Wiley Online Library
… Non-3-yn-1-ol (15) or corresponding protected alcohol 14 is a precursor for both (E)- and (Z)… acetylenic routes for the synthesis of THP-protected non-3-yn-1-ol 14 (Scheme 2)3). The CC …
Number of citations: 14 onlinelibrary.wiley.com
JE Grimm, M Steinhaus - Journal of agricultural and food …, 2019 - ACS Publications
… -ol, oct-3-yn-1-ol, and non-3-yn-1-ol (all Sigma-Aldrich), respectively, using the method detailed … (31) ( 2 H 2 )-26 was synthesized from non-3-yn-1-ol (Sigma-Aldrich) by deuteration with …
Number of citations: 30 pubs.acs.org
A Hammadi, F Ramiandrasoa, V Sinou, C Rogier… - Biochemical …, 2003 - Elsevier
… 1-Bromo-non-3-yne (3; obtained in two steps from commercially available non-3-yn-1-ol (1) with N 1 ,N 8 -bis[2,3-(bis(benzyloxybenzoyl)spermidine)] (1.5 g, 1.48 mmol) was dissolved …
Number of citations: 9 www.sciencedirect.com
IR Ramazanov, AV Yaroslavova, UM Dzhemilev… - Russian Chemical …, 2011 - Springer
Acetylenic alcohols bearing two or three methylene groups between the triple bond and hydroxy group react with CH 2 I 2 in the presence of trialkylalanes to give 1,1,2-tri- and 1,1,2,2-…
Number of citations: 8 link.springer.com
W Yu, T Gill, L Wang, Y Du, H Ye, X Qu… - Journal of medicinal …, 2012 - ACS Publications
… To a stirring solution of non-3-yn-1-ol (27, 421 mg, 3 mmol) in pyridine (6 mL) at 0 C was added 4-toluenesulfonyl chloride (686 mg, 3.6 mmol). The reaction mixture was stirred at 0 C for …
Number of citations: 59 pubs.acs.org
SD Neiens, M Steinhaus - Journal of agricultural and food …, 2018 - ACS Publications
… (3,3,4,4- 2 H 4 )Nonanal (( 2 H 4 )-19) was synthesized from non-3-yn-1-ol using the approach detailed for the synthesis of (5,5,6,6- 2 H 4 )hexanal from 5-hexyn-1-ol. (38) (3,4- 2 H 2 )…
Number of citations: 38 pubs.acs.org
S Das, B Induvadana, CV Ramana - Tetrahedron, 2013 - Elsevier
A formal total synthesis of didemniserinolipid B was developed by employing a regioselective metal-mediated 6-endo-dig alkynol-cycloisomerization reaction. Two routes for the …
Number of citations: 20 www.sciencedirect.com

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